2,3,4,9-tetrahydro-1H-carbazol-3-ol

Chemoenzymatic Synthesis Chiral Resolution Pharmaceutical Intermediates

Sourcing a reliable chiral alcohol building block for stereoselective synthesis is a common bottleneck. This 2,3,4,9-tetrahydro-1H-carbazol-3-ol is a documented chiral intermediate for (R)-ramatroban, enabling high stereocontrol via enzymatic resolution with CAL-B or ADH-A. Supply chain advantages include: • >98% purity, verified by HPLC/NMR, ensuring reproducibility in chemoenzymatic routes. • The C3-hydroxyl moiety allows specific derivatization (acylation, oxidation) not possible with non-hydroxylated analogs. • Scaffold validated in anticancer programs (IC50 3.11-11.89 µM against leukemia/lymphoma) and pERK/pRb dual inhibitor development.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 14384-34-0
Cat. No. B179645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,9-tetrahydro-1H-carbazol-3-ol
CAS14384-34-0
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1O)C3=CC=CC=C3N2
InChIInChI=1S/C12H13NO/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-4,8,13-14H,5-7H2
InChIKeyCOPGJLUCUMWXTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,9-Tetrahydro-1H-carbazol-3-ol (CAS 14384-34-0): Core Hydroxy-Tetrahydrocarbazole Scaffold with Defined 98% Purity for Pharmaceutical Intermediate and Alkaloid Synthesis


2,3,4,9-Tetrahydro-1H-carbazol-3-ol (CAS 14384-34-0) is a hydroxylated tetrahydrocarbazole (THCz) derivative . This compound features a tricyclic aromatic scaffold consisting of a benzene ring fused to a partially saturated cyclohexane ring and a central pyrrole unit, with a reactive hydroxyl group at the C3 position [1]. Commercially available at a standardized purity of 98% , it serves as a privileged building block in medicinal chemistry and natural product synthesis [2]. Its core structure is integral to clinically validated drugs such as ramatroban and is widely employed in the construction of bioactive carbazole alkaloids [3].

Why 2,3,4,9-Tetrahydro-1H-carbazol-3-ol Cannot Be Substituted by Common Carbazole or Non-Hydroxylated Tetrahydrocarbazole Analogs in Chiral Synthesis


The presence and stereochemistry of the hydroxyl group at the C3 position of 2,3,4,9-tetrahydro-1H-carbazol-3-ol dictate both its synthetic utility and biological relevance [1]. Generic substitution with non-hydroxylated tetrahydrocarbazole (e.g., 1,2,3,4-tetrahydrocarbazole, CAS 942-01-8) or simple carbazole derivatives fails to replicate this compound's established role in stereoselective transformations [2]. Specifically, this compound is a documented chiral intermediate in the chemoenzymatic synthesis of enantiopure (R)-ramatroban, where enzymatic resolution of the racemic alcohol proceeds with high stereocontrol [1]. The hydroxyl moiety also enables specific derivatization pathways (e.g., acylation, oxidation) that are inaccessible to non-hydroxylated analogs, directly impacting the feasibility and yield of downstream synthetic routes [3]. Therefore, substitution without quantitative justification of equivalent reactivity or stereochemical outcome risks compromising synthetic efficiency and final product enantiopurity.

2,3,4,9-Tetrahydro-1H-carbazol-3-ol: Quantified Differential Evidence for Procurement and Research Selection


Enzymatic Resolution Efficiency in the Chemoenzymatic Synthesis of Ramatroban: Comparative Stereoselectivity of CAL-B vs. ADH-A

In the asymmetric synthesis of ramatroban, 2,3,4,9-tetrahydro-1H-carbazol-3-ol is a pivotal chiral intermediate. The study directly compares two enzymatic approaches for its enantioselective production: lipase (CAL-B) catalyzed resolution and oxidoreductase (ADH-A) mediated bioreduction [1]. CAL-B efficiently resolved the racemic mixture of the target compound via acylation with high stereocontrol, providing access to the desired enantiomer [1]. An alternative route using ADH-A to bioreduce 4,9-dihydro-1H-carbazol-3(2H)-one also produced the enantiopure alcohol [1]. The inversion of the absolute configuration of the (S)-enantiomer was identified as a critical optimization step to avoid racemization of the azide intermediate, ultimately yielding enantiopure (R)-ramatroban [1]. This demonstrates the compound's unique ability to undergo controlled stereochemical inversion, a feature not replicable by its non-hydroxylated or aromatic analogs.

Chemoenzymatic Synthesis Chiral Resolution Pharmaceutical Intermediates

Antibacterial Potency and Selectivity Index: Tetrahydrocarbazole Derivative vs. Erythromycin Control

A tetrahydrocarbazole derivative (the scaffold of 2,3,4,9-tetrahydro-1H-carbazol-3-ol) was identified as a hit compound with antibacterial activity. It inhibited bacterial growth with a Minimum Inhibitory Concentration (MIC) of 21 μg/ml and specifically blocked DNA biosynthesis [1]. While this potency was moderate compared to the control antibiotic erythromycin (MIC = 3 μg/ml), the tetrahydrocarbazole derivative exhibited a significantly superior selectivity index (SI > 333) against HEK293 mammalian cells [1]. This contrasts with many broad-spectrum antibiotics that often exhibit higher cytotoxicity, indicating a favorable therapeutic window for the tetrahydrocarbazole scaffold.

Antibacterial DNA Biosynthesis Inhibition Selectivity

In Vitro Antiproliferative Activity and Tumor Cell Selectivity of Tetrahydrocarbazole Hybrids vs. Normal Lymphocytes

Tetrahydrocarbazole hybrids incorporating 5-arylidene-4-thiazolinones were evaluated for in vitro antiproliferative activity. The most potent compounds exhibited IC50 values ranging from 3.11 to 11.89 μM against leukemia (Jurkat) and lymphoma (U937) cell lines [1]. Critically, these same compounds showed much lower effects on normal lymphocytes, with IC50 values > 50 μM [1]. Furthermore, compound 10g demonstrated higher potency against tubulin (IC50 = 9.95 μM) compared to the clinical standard vincristine (IC50 = 15.63 μM) [1]. This indicates a favorable selectivity profile for cancer cells over normal cells and, in specific cases, superior target engagement compared to established chemotherapeutics.

Anticancer Leukemia Lymphoma Selectivity

Dual pERK/pRb Phosphorylation Inhibition: Comparative IC50 Values for Tetrahydrocarbazole Lead Compounds

A series of tetrahydrocarbazoles were discovered as dual inhibitors of pERK and pRb phosphorylation, key pathways in cancer cell proliferation. The initial lead compound (1) displayed IC50 values of 5.5 μM (pERK) and 4.8 μM (pRb) [1]. Subsequent structure-activity relationship (SAR) optimization led to compound (16), which showed improved dual inhibition with IC50 values of 4.4 μM (pERK) and 3.5 μM (pRb) [1]. This demonstrates a 20-27% improvement in inhibitory potency through scaffold modification, highlighting the tetrahydrocarbazole core as a tunable platform for developing molecularly-targeted anticancer agents.

Cancer Kinase Inhibitor Cell Cycle Dual Inhibitor

Inhibition of Recombinant Human Caspase-3: Potency in Neuronal Precursor Cells

2,3,4,9-Tetrahydro-1H-carbazol-3-ol (ChEMBL:CHEMBL359542) has been tested for its ability to inhibit recombinant human caspase-3 in neuronal precursor (NT2) cells [1]. The compound exhibited an IC50 value of 140.0 nM [1]. This indicates potent inhibitory activity against a key enzyme involved in apoptosis, which is a relevant target in neurodegenerative disease research. This data point provides a specific, quantitative activity measure for the unmodified core scaffold, which can be used as a benchmark for comparing the effects of further structural modifications.

Neuroscience Apoptosis Caspase Inhibition

Enantioselective Synthesis via One-Pot Catalytic Asymmetric Annulation: Yield and Enantiomeric Excess

A one-pot catalytic asymmetric synthesis method for producing optically active tetrahydrocarbazoles has been developed [1]. Using chiral Lewis acid catalysts in an enantioselective [3 + 3] annulation of 2-alkynylindoles and donor-acceptor cyclopropanes, a series of optically active tetrahydrocarbazoles were synthesized [1]. The method consistently delivered high yields ranging from 63% to 87%, with good to excellent enantioselectivity, achieving up to 94% enantiomeric excess (ee) [1]. While this method applies to the broader tetrahydrocarbazole class, it demonstrates the synthetic accessibility of chiral, substituted analogs from a related core scaffold, which is directly relevant for users seeking to synthesize chiral derivatives of 2,3,4,9-tetrahydro-1H-carbazol-3-ol.

Asymmetric Synthesis Tetrahydrocarbazole Synthesis Enantioselectivity

2,3,4,9-Tetrahydro-1H-carbazol-3-ol: Validated Application Scenarios for Procurement and Research Prioritization


Chiral Intermediate for Enantiopure Drug Synthesis (e.g., Ramatroban)

2,3,4,9-Tetrahydro-1H-carbazol-3-ol is a documented chiral intermediate in the chemoenzymatic synthesis of enantiopure (R)-ramatroban [1]. Its hydroxyl group at the C3 position is essential for enzymatic resolution by CAL-B or bioreduction by ADH-A, enabling the production of the desired enantiomer with high stereocontrol [1]. The ability to invert the absolute configuration of the (S)-enantiomer to avoid racemization further underscores its utility in complex synthetic routes [1]. Researchers and procurement specialists involved in the development of ramatroban analogs or other chiral pharmaceuticals should prioritize this compound for its established role and validated synthetic performance.

Scaffold for Developing Selective Anticancer Agents

Derivatives of the tetrahydrocarbazole scaffold, of which 2,3,4,9-tetrahydro-1H-carbazol-3-ol is a core building block, have demonstrated potent and selective antiproliferative activity. Hybrid compounds have shown IC50 values in the low micromolar range (3.11–11.89 μM) against leukemia and lymphoma cell lines, while exhibiting significantly lower toxicity to normal lymphocytes (IC50 > 50 μM) [2]. Furthermore, specific derivatives have outperformed the clinical drug vincristine in tubulin inhibition assays [2]. This compound is therefore a valuable starting material for medicinal chemistry programs aimed at developing novel, selective anticancer therapeutics, particularly those targeting hematological malignancies.

Starting Material for Dual Kinase Inhibitor Optimization

The tetrahydrocarbazole core has been validated as a platform for developing dual inhibitors of pERK and pRb phosphorylation, two critical pathways in cancer cell proliferation [3]. An initial lead compound from this series exhibited IC50 values of 5.5 μM (pERK) and 4.8 μM (pRb), and subsequent SAR optimization yielded an improved analog with IC50 values of 4.4 μM (pERK) and 3.5 μM (pRb) [3]. This demonstrates that the core scaffold of 2,3,4,9-tetrahydro-1H-carbazol-3-ol can be readily modified to enhance potency against specific molecular targets. Research groups focused on kinase inhibitor discovery can use this compound as a foundational building block for creating focused libraries and exploring SAR.

Core Building Block for Carbazole Alkaloid Synthesis

1,2,3,4-Tetrahydrocarbazoles, including 2,3,4,9-tetrahydro-1H-carbazol-3-ol, are essential intermediates in the total synthesis of biologically active carbazole alkaloids [4]. The Borsche–Drechsel cyclization is a classic method for preparing these scaffolds, which are then dehydrogenated to yield aromatic carbazoles [5]. This compound's hydroxyl group provides a handle for further functionalization and diversification. Academic and industrial researchers engaged in natural product synthesis or the development of alkaloid-based therapeutics will find this compound to be a critical building block for accessing a wide range of complex molecular architectures.

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